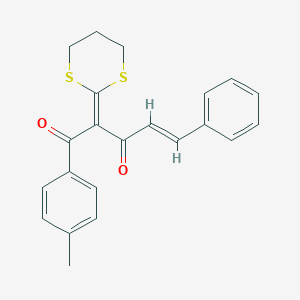

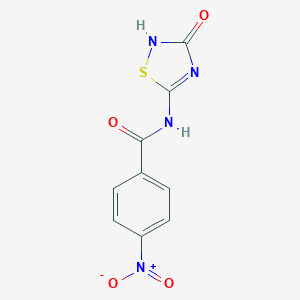

![molecular formula C10H6N2OS B370926 [1]benzothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 36822-08-9](/img/structure/B370926.png)

[1]benzothieno[3,2-d]pyrimidin-4(3H)-one

Overview

Description

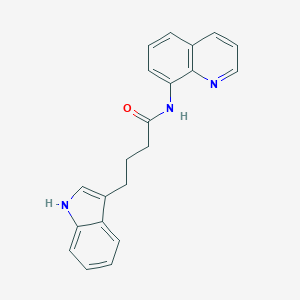

“1benzothieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound with the linear formula C16H9N3O3S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of test compounds related to “1benzothieno[3,2-d]pyrimidin-4(3H)-one” involves an efficient approach. The key isothiocyanate is prepared through a simple and ecological method using di-2-pyridyl thionocarbonate (DPT) in substitution of thiophosgene, a highly toxic agent. The cyclization reaction of benzo-thiosemicarbazide derivatives is performed through Wamhoff methods .Molecular Structure Analysis

The molecular structure of “1benzothieno[3,2-d]pyrimidin-4(3H)-one” has been analyzed using X-ray diffraction . The total structure weight is 34.29 kDa and it has 2,253 atoms .Chemical Reactions Analysis

The chemical reactions involving “1benzothieno[3,2-d]pyrimidin-4(3H)-one” and its derivatives have been studied. These compounds have shown potential anti-inflammatory activity .Physical And Chemical Properties Analysis

The physical and chemical properties of “1benzothieno[3,2-d]pyrimidin-4(3H)-one” have been evaluated. Some derivatives of this compound have shown interesting anti-inflammatory properties related to interactions with active sites of COX-2 and are fluorescent .Scientific Research Applications

Antileukemic Agents : El-Telbany and Hutchins (1985) synthesized a series of 3-substituted [1]benzothieno[3,2-d]pyrimidine derivatives as potential antileukemic agents. They explored different chemical modifications to the core structure of [1]benzothieno[3,2-d]pyrimidin-4(3H)-one (El-Telbany & Hutchins, 1985).

Electrophilic Substitution Study : Rault et al. (1980) investigated the nitration and bromination of [1]benzothieno[3,2-d]pyrimidin-4(3H)-one. Their study provided insights into the chemical reactivity of the compound under different conditions (Rault et al., 1980).

Synthesis and Biological Activities : Ashalatha et al. (2007) synthesized new derivatives of [1]benzothieno[3,2-d]pyrimidin-4(3H)-one and evaluated them for anti-inflammatory, CNS depressant, and antimicrobial activities. Some compounds showed promising biological activities (Ashalatha et al., 2007).

Molecular Docking and Fluorescence Characterization : Barone et al. (2014) conducted a study on benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives, exploring their interaction with the COX-2 enzyme and potential as fluorescent probes for cancer cell imaging (Barone et al., 2014).

Antiparasitic Screening : Mavrova et al. (2010) synthesized benzimidazole derivatives of [1]benzothieno[3,2-d]pyrimidin-4(3H)-ones and evaluated them for antitrichinellosis and antiprotozoal effects. Some compounds exhibited significant antiparasitic activity (Mavrova et al., 2010).

Antimicrobial Agents : Soliman et al. (2009) synthesized tetrahydrobenzothieno[2,3-d]pyrimidine derivatives and evaluated their antimicrobial properties. Certain compounds showed significant activity against various microbial strains (Soliman et al., 2009).

Fungicidal Activity : Xu et al. (2018) prepared novel benzothieno[3',2':2,3]pyrido[4,5-d]pyrido[1,2-a]pyrimidines and evaluated their fungicidal activities, finding significant inhibition rates against various fungi (Xu et al., 2018).

Analgesic Activity : Prasad et al. (2011) developed an ecofriendly synthesis of benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives and assessed their analgesic activity in mice, finding several compounds with high efficacy (Prasad et al., 2011).

Mechanism of Action

Target of Action

The primary target of 3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-one is the Pim kinases . Pim kinases are a group of serine/threonine kinases involved in cell survival, proliferation, differentiation, and apoptosis .

Mode of Action

3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-one acts as a potent and highly selective inhibitor of Pim kinases . It binds to the kinase, inhibiting its activity and leading to changes in cell processes controlled by these kinases .

Biochemical Pathways

The inhibition of Pim kinases affects various biochemical pathways. These kinases are involved in the regulation of cell cycle progression , cell survival , and apoptosis . By inhibiting Pim kinases, 3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-one can influence these pathways, potentially leading to decreased cell proliferation and increased cell death .

Pharmacokinetics

This suggests that the compound can be absorbed through the gastrointestinal tract and distributed throughout the body .

Result of Action

The result of 3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-one’s action is the inhibition of Pim kinases, leading to changes in cell survival and proliferation . This can have significant effects at the molecular and cellular levels, potentially leading to decreased tumor growth in the context of cancer .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3H-[1]benzothiolo[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2OS/c13-10-9-8(11-5-12-10)6-3-1-2-4-7(6)14-9/h1-5H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMSRGZWWJLTQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C(=O)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

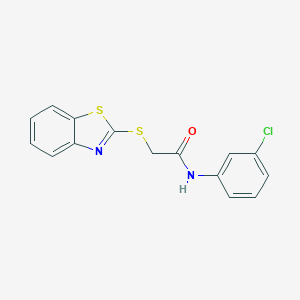

![Ethyl 3-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B370849.png)

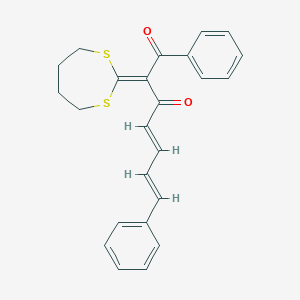

![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B370856.png)

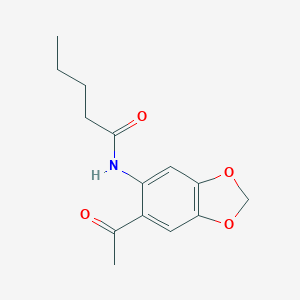

![6-(2-Chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B370857.png)

![13-(2-Toluidinomethyl)-9,10-dihydro-9,10-[3,4]pyrrolidinoanthracene-12,14-dione](/img/structure/B370858.png)